(3E,5E)-6-(dimethylamino)-4-(2,4-dimethylanilino)-1,1,1-trifluoro-3,5-hexadien-2-one

Description

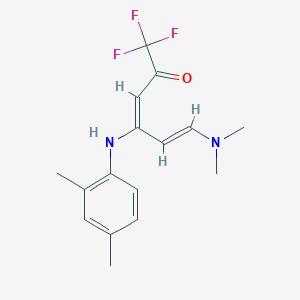

(3E,5E)-6-(Dimethylamino)-4-(2,4-dimethylanilino)-1,1,1-trifluoro-3,5-hexadien-2-one is a fluorinated enaminone derivative characterized by a conjugated dienone backbone. Its structure features a trifluoromethyl group at the 1-position, a dimethylamino group at the 6-position, and a 2,4-dimethylanilino substituent at the 4-position. The (3E,5E) stereochemistry ensures a planar, conjugated system, which may enhance electronic delocalization and stability. Its InChIKey (DKFZYDUFFFAINA-NYLCCMIJSA-N) and CAS number (68513-04-2) confirm its unique identity .

Properties

IUPAC Name |

(3E,5E)-6-(dimethylamino)-4-(2,4-dimethylanilino)-1,1,1-trifluorohexa-3,5-dien-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N2O/c1-11-5-6-14(12(2)9-11)20-13(7-8-21(3)4)10-15(22)16(17,18)19/h5-10,20H,1-4H3/b8-7+,13-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPDCEJQVOEBAF-AWGJLQHSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=CC(=O)C(F)(F)F)C=CN(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)N/C(=C/C(=O)C(F)(F)F)/C=C/N(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818947 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

(3E,5E)-6-(dimethylamino)-4-(2,4-dimethylanilino)-1,1,1-trifluoro-3,5-hexadien-2-one is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including anti-inflammatory properties and cytotoxicity evaluations.

Chemical Structure and Properties

The compound belongs to a class of chemicals characterized by the presence of a trifluoromethyl group and a dimethylamino moiety. Its structure can be represented as follows:

Key Properties

- CAS Number : 338393-21-8

- Molecular Formula : C16H18F3N

- Molecular Weight : 305.32 g/mol

Anti-inflammatory Properties

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory activities. For instance:

- Inhibition of Cytokines : Certain derivatives have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in RAW 264.7 macrophage cells. This suggests that the compound may modulate inflammatory pathways effectively .

- Carrageenan-Induced Edema Model : In vivo studies demonstrated that treatment with similar compounds resulted in reduced paw edema in rats induced by carrageenan. The efficacy was reported to surpass that of traditional anti-inflammatory drugs like celecoxib and indomethacin .

Cytotoxicity Evaluation

The cytotoxicity of this compound was assessed using mouse bone marrow cells. The findings revealed:

- Low Cytotoxicity : The compound exhibited no significant cytotoxic effects at tested concentrations, indicating a favorable safety profile for further development as a therapeutic agent .

Data Table: Summary of Biological Activities

Case Study 1: Anti-inflammatory Efficacy

A study focused on the synthesis of N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-one derivatives highlighted the anti-inflammatory potential of compounds structurally similar to this compound. These compounds were tested for their ability to inhibit inflammatory mediators in vitro and showed promising results in reducing inflammation in animal models .

Case Study 2: Safety Profile Assessment

Another investigation evaluated the safety profile of various derivatives related to this compound. The results indicated low cytotoxicity levels across multiple tested compounds when evaluated against mouse bone marrow cells. This finding supports the potential therapeutic use of these derivatives without significant risk of toxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of trifluorohexadien-2-one derivatives with variations in the amino and aryl substituents. Below is a detailed comparison with structurally analogous compounds from :

Table 1: Structural and Commercial Comparison of Trifluorohexadien-2-one Derivatives

| Compound Name | Substituents (Position 4) | Substituents (Position 6) | Suppliers | CAS Number | InChIKey |

|---|---|---|---|---|---|

| (3E,5E)-6-(Dimethylamino)-4-(2,4-dimethylanilino)-1,1,1-trifluoro-3,5-hexadien-2-one (Target) | 2,4-Dimethylanilino | Dimethylamino | 4 | 68513-04-2 | DKFZYDUFFFAINA-NYLCCMIJSA-N |

| (3E,5E)-6-(Dimethylamino)-1,1,1-trifluoro-4-(4-fluoroanilino)-3,5-hexadien-2-one | 4-Fluoroanilino | Dimethylamino | 4 | 338393-25-2 | NSJVWZSRKSURAR-GHYOLMRSSA-N |

| (3E,5E)-6-(Dimethylamino)-1,1,1-trifluoro-4-{[4-(trifluoromethyl)phenyl]amino}-hexa-3,5-dien-2-one | 4-(Trifluoromethyl)phenylamino | Dimethylamino | 2 | 338401-81-3 | BGPHVZCDJOJOFG-ANKZSMJWSA-N |

| (3E,5E)-6-(Dimethylamino)-1,1,1-trifluoro-4-(pyridin-2-ylamino)-3,5-hexadien-2-one | Pyridin-2-ylamino | Dimethylamino | 1 | 338393-29-6 | PJKQZKNTVOLUOW-QGHYKFKQSA-N |

| (3E,5Z)-6-(Dimethylamino)-1,1,1-trifluoro-4-(2-phenoxyanilino)-3,5-hexadien-2-one | 2-Phenoxyanilino | Dimethylamino | 4 | 23400-52-4 | YRUMHTHCEZRHTN-UHFFFAOYSA-N |

Key Observations:

Substituent Effects on Electronic Properties: The 2,4-dimethylanilino group in the target compound introduces steric bulk and moderate electron-donating effects due to methyl groups. The 4-(trifluoromethyl)phenylamino substituent (in the 2-supplier compound) adds strong electron-withdrawing character, which could enhance electrophilicity at the carbonyl group. However, its lower commercial availability suggests synthetic challenges or niche applications .

The 2-phenoxyanilino substituent (4 suppliers) combines steric bulk with an oxygen linker, which might improve solubility or modulate intermolecular interactions .

Commercial Availability: The target compound and the 4-fluoroanilino and 2-phenoxyanilino derivatives each have 4 suppliers, suggesting broader utility or easier synthesis compared to the pyridinyl and trifluoromethyl analogs. This could correlate with stability, cost, or demand in pharmacological or materials research .

Stereochemical Variations: The (3E,5Z) isomer of the 2-phenoxyanilino derivative highlights the impact of geometry on properties. The Z-configuration at the 5-position may disrupt conjugation, reducing planarity and altering electronic behavior compared to the all-E target compound .

Research Implications

- The substituent diversity in these compounds allows systematic exploration of structure-activity relationships (SAR), particularly in contexts like kinase inhibition or fluorophore development.

- The commercial availability of certain analogs (e.g., 4-fluoroanilino, 2-phenoxyanilino) positions them as viable candidates for further functionalization or benchmarking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.